4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxolan Group: The oxolan (tetrahydrofuran) group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can serve as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzamide core can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylanisole: Similar in structure but lacks the piperidine and oxolan groups.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Contains a piperidine ring but differs in the substituents.
Uniqueness
4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-21(2,3)18-6-4-17(5-7-18)20(24)22-14-16-8-11-23(12-9-16)19-10-13-25-15-19/h4-7,16,19H,8-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPKUXHGKKXKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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